2-Phenyl-2-(piperazin-1-yl)acetamide
Overview
Description
2-Phenyl-2-(piperazin-1-yl)acetamide is a chemical compound with the molecular formula C12H17N3O. It is known for its diverse applications in medicinal chemistry, particularly in the development of anticonvulsant and other therapeutic agents .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, such as monoacylglycerol lipase (magl) and acetylcholinesterase .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been found to influence pathways associated with the degradation of endocannabinoids and the regulation of acetylcholine , which are critical for various physiological processes.
Result of Action
Related compounds have been found to inhibit magl and acetylcholinesterase , potentially leading to changes in endocannabinoid and acetylcholine levels, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(piperazin-1-yl)acetamide typically involves the alkylation of piperazine with phenylacetic acid derivatives. One common method includes the reaction of phenylacetic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
2-Phenyl-2-(piperazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its anticonvulsant properties and potential use in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- 2-(4-Phenylpiperazin-1-yl)acetamide
- 2-Phenyl-2-(4-methylpiperazin-1-yl)acetamide
Uniqueness
2-Phenyl-2-(piperazin-1-yl)acetamide is unique due to its specific structural features that confer its anticonvulsant properties. Compared to similar compounds, it has shown moderate binding affinity to neuronal voltage-sensitive sodium channels, making it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
2-phenyl-2-piperazin-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-12(16)11(10-4-2-1-3-5-10)15-8-6-14-7-9-15/h1-5,11,14H,6-9H2,(H2,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGYTPUYLFVJCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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